3-(3-Bromophenyl)-3-methylbutanoic acid
Description
Contextualization within Halogenated Organic Acids and Substituted Butanoic Acids
3-(3-Bromophenyl)-3-methylbutanoic acid belongs to the broad class of halogenated organic acids, specifically a brominated derivative of a substituted butanoic acid. bldpharm.com The presence of a bromine atom on the phenyl ring significantly influences the compound's reactivity, making it a key functional handle for various organic transformations. Halogenated organic compounds are of immense importance in organic chemistry, often serving as precursors in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Significance as a Synthetic Intermediate and Precursor in Organic Chemistry
The primary significance of this compound lies in its role as a versatile synthetic intermediate, often described as a "versatile small molecule scaffold" and an "organic building block" by chemical suppliers. cymitquimica.com Its utility stems from the presence of two key reactive sites: the carboxylic acid group and the bromo-substituted phenyl ring.
The bromine atom can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents onto the aromatic ring. This capability is fundamental in the construction of complex molecular architectures.
The carboxylic acid functional group provides another avenue for molecular elaboration. It can be converted into esters, amides, acid chlorides, and other derivatives, enabling the extension of the carbon chain or the introduction of different functional groups. A known synthesis route for this compound involves the reaction of bromobenzene (B47551) and 3,3-dimethylacrylic acid, highlighting a practical method for its preparation in a laboratory setting. chemicalbook.com
While specific, detailed reaction schemes for a wide variety of applications are not extensively documented in readily available literature, its structural motifs are present in more complex molecules investigated in medicinal chemistry. For instance, the bromophenyl group is a common feature in compounds designed as kinase inhibitors and other biologically active agents. researchgate.net
Properties
IUPAC Name |
3-(3-bromophenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQTXSQOEZFAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-04-0 | |
| Record name | 3-(3-bromophenyl)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 3 3 Bromophenyl 3 Methylbutanoic Acid
Established Synthetic Routes for 3-(3-Bromophenyl)-3-methylbutanoic Acid
While specific literature detailing the synthesis of this compound is not extensively documented, its preparation can be conceptualized through established organic chemistry pathways.
Exploration of Precursors and Intermediate Compounds
The synthesis of this compound would likely commence from precursors containing the key 3-bromophenyl and gem-dimethyl functionalities. Plausible starting materials and the subsequent intermediates are outlined below.
Key Precursors:
3-Bromoacetophenone: This commercially available ketone provides the 3-bromophenyl group and a carbonyl that can be manipulated to build the carbon skeleton.
3-Bromobenzonitrile: The nitrile group can be a precursor to the carboxylic acid moiety or can be used in reactions to form the quaternary carbon center.
Methyl 3-bromobenzoate: This ester can be used as a starting point, with the ester group being converted to the desired carboxylic acid at a later stage.
Potential Intermediate Compounds:
3-(3-Bromophenyl)-3-hydroxy-3-methylbutanenitrile: Formed via a cyanohydrin reaction on 3-bromoacetophenone, this intermediate contains the necessary carbon framework.
Methyl 3-(3-bromophenyl)-3-methylbutanoate: This ester would be a direct precursor to the final acid, requiring only hydrolysis.
3-(3-Bromophenyl)-3-methyl-1-butene: This alkene, potentially formed through a Wittig reaction on 3-bromoacetophenone, could be subsequently oxidized to yield the carboxylic acid.
A table of potential precursors is provided below.
Table 1: Potential Precursors for the Synthesis of this compound| Precursor Name | Chemical Structure | Rationale for Use |
|---|---|---|
| 3-Bromoacetophenone | Br-C₆H₄-C(O)CH₃ | Provides the core aromatic and a reactive carbonyl group. |
| 3-Bromobenzonitrile | Br-C₆H₄-CN | The nitrile group can be hydrolyzed to a carboxylic acid. |
| Methyl 3-bromobenzoate | Br-C₆H₄-COOCH₃ | The ester group allows for modifications before final hydrolysis. |
Specific Reaction Pathways and Conditions for Acid Synthesis
Several synthetic strategies can be proposed for the formation of this compound.
One plausible route involves a Reformatsky-type reaction. 3-Bromoacetophenone could react with a zinc enolate of an acetate ester, such as ethyl bromoacetate, to form a β-hydroxy ester. Subsequent dehydration and hydrogenation would yield the saturated ester, which can then be hydrolyzed to the desired carboxylic acid.
Alternatively, a Grignard reaction could be employed. The addition of methylmagnesium bromide to methyl 3-bromobenzoate would form a tertiary alcohol. This alcohol could then be converted to a nitrile, followed by hydrolysis to yield the final product.
Another approach could involve the alkylation of a derivative of 3-bromophenylacetonitrile. Deprotonation of the benzylic position followed by reaction with two equivalents of a methylating agent would form the quaternary carbon center. Subsequent hydrolysis of the nitrile would provide the carboxylic acid.
Derivatization Strategies and Synthetic Utility of this compound
The carboxylic acid functional group of this compound allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules.
Transformation to Acyl Chlorides and Related Reactive Intermediates
Carboxylic acids are readily converted into more reactive acyl chlorides. This transformation is a key step for subsequent derivatization. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. researchgate.netajchem-a.com The resulting 3-(3-Bromophenyl)-3-methylbutanoyl chloride is a highly reactive intermediate.
Table 2: Reagents for the Formation of Acyl Chlorides
| Reagent | Formula | Byproducts |
|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |
Formation of Amides, Esters, and Thioesters from Activated Forms of the Compound
The activated acyl chloride of this compound can readily react with various nucleophiles to form a range of derivatives. researchgate.net
Amides: Reaction with primary or secondary amines yields the corresponding N-substituted amides. This reaction is typically carried out in the presence of a base to neutralize the HCl generated. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (DCC) is a common method for amide bond formation. organic-chemistry.orgresearchgate.netnih.gov
Esters: Treatment with alcohols leads to the formation of esters. This reaction is often catalyzed by a base such as pyridine. Fischer esterification, the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is another common method. researchgate.net
Thioesters: Reaction with thiols (mercaptans) in the presence of a base will produce thioesters.
These derivatization reactions are fundamental in organic synthesis, allowing for the modification of the carboxylic acid moiety to suit the needs of a larger synthetic scheme. googleapis.comgoogle.com
Incorporation of the this compound Moiety into Complex Molecular Architectures
The this compound scaffold can be incorporated into larger and more complex molecules, serving as a key building block in pharmaceutical and materials science applications. The presence of the bromine atom on the phenyl ring opens up possibilities for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
For instance, the bromo-substituted phenyl ring can be coupled with boronic acids or their esters (Suzuki coupling) to introduce new aryl or alkyl groups. This strategy is widely used in the synthesis of complex biaryl compounds. While specific examples detailing the use of this compound in the synthesis of named complex molecules are not prevalent in the surveyed literature, its structural motifs are found in various patented compounds, suggesting its role as an intermediate in the development of new chemical entities. The derivatized forms, such as amides and esters, can also be utilized in polymerization reactions or as ligands for metal complexes.
Design and Synthesis of Novel Derivatives
The molecular architecture of this compound presents a versatile scaffold for the design and synthesis of novel derivatives. Its structure features two key reactive sites: the carboxylic acid group and the bromine atom attached to the phenyl ring. These functional groups serve as handles for a variety of chemical transformations, enabling the systematic modification of the parent molecule to generate a library of new compounds with potentially diverse physicochemical properties and biological activities. The strategic derivatization of this compound is a key interest in medicinal chemistry, where it can be utilized as a building block for more complex molecules.
The carboxylic acid moiety is amenable to a wide range of classical transformations. One of the most common approaches involves its conversion to a more reactive intermediate, such as an acyl chloride, which can then be reacted with a plethora of nucleophiles to yield esters, amides, and other acid derivatives. This strategy allows for the introduction of a wide array of substituents, thereby modulating properties such as lipophilicity, solubility, and hydrogen bonding capacity.
Simultaneously, the bromo-substituent on the phenyl ring offers a gateway to modern cross-coupling reactions. Techniques such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, which are cornerstones of contemporary organic synthesis, can be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions are highly efficient and tolerant of various functional groups, permitting the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties at the 3-position of the phenyl ring. The ability to perform these modifications provides a powerful tool for exploring the structure-activity relationships (SAR) of the resulting derivatives.
The following tables outline potential synthetic pathways for the derivatization of this compound, based on established chemical principles for the transformation of its functional groups.
| Derivative Class | Reagent(s) | Reaction Type | Potential R Group |
| Ester | R-OH, Acid Catalyst | Fischer Esterification | -CH₃, -CH₂CH₃, -C(CH₃)₃ |
| Amide | R-NH₂, Coupling Agent (e.g., DCC, EDC) | Amide Coupling | -H, -CH₃, -Ph, -CH₂Ph |
| Acyl Chloride | SOCl₂, (COCl)₂ | Acyl Halogenation | N/A |
| Anhydride | Acetic Anhydride | Acylation | -C(O)CH₃ |
| Derivative Class | Reagent(s) | Reaction Type | Potential R' Group |
| Biaryl | R'-B(OH)₂, Pd Catalyst, Base | Suzuki Coupling | -Ph, 4-pyridyl, 2-thienyl |
| Alkynylated Phenyl | R'-C≡CH, Pd/Cu Catalysts, Base | Sonogashira Coupling | -C≡C-Ph, -C≡C-Si(CH₃)₃ |
| Aminated Phenyl | R'₂NH, Pd Catalyst, Ligand, Base | Buchwald-Hartwig Amination | -NHPh, Morpholine, Piperidine |
| Alkenylated Phenyl | R'-CH=CH₂, Pd Catalyst, Base | Heck Coupling | -CH=CH-Ph, -CH=CH-CO₂Et |
These synthetic strategies highlight the utility of this compound as a versatile starting material. The combination of reactions at both the carboxylic acid and the bromophenyl functionalities allows for the generation of a vast and diverse chemical space, which is a critical aspect in the early stages of drug discovery and materials science research.
Exploration of Biological Activities and Therapeutic Potential of 3 3 Bromophenyl 3 Methylbutanoic Acid and Its Derivatives
Antimicrobial Efficacy Investigations
The introduction of a bromophenyl group into a butanoic acid scaffold can give rise to compounds with notable antimicrobial properties. Research into related structures suggests that such derivatives may be active against a variety of microbial pathogens, including both bacteria and fungi.
Activity against Bacterial Strains (e.g., Gram-positive)
Derivatives of phenylalkanoic acids have demonstrated inhibitory effects against various bacterial strains. For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, which also feature a phenyl ring, have shown them to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis nih.gov. The activity of these compounds is often influenced by the nature and position of substituents on the phenyl ring. For example, in a series of L-Phenylalanine and L-Tyrosine ester derivatives, antibacterial activity against Gram-positive bacteria was found to increase with the length of the alkyl chain, indicating the importance of lipophilicity in their mechanism of action nih.gov.
Similarly, research on phenyl fatty hydroxamic acids synthesized from canola oil has demonstrated high antibacterial activity against Gram-positive bacteria like Staphylococcus aureus researchgate.net. The presence of a phenyl group in these molecules is a key structural feature contributing to their bioactivity. While direct studies on 3-(3-Bromophenyl)-3-methylbutanoic acid are limited, the antibacterial efficacy of these related phenyl derivatives suggests a potential avenue for investigation.
Table 1: Antibacterial Activity of Related Phenyl Derivatives
| Compound Class | Bacterial Strain | Activity/Observation |
|---|---|---|
| N-(trifluoromethyl)phenyl substituted pyrazoles | MRSA, Enterococcus faecalis | Effective growth inhibitors nih.gov |
| L-Phenylalanine and L-Tyrosine esters | Gram-positive bacteria | Activity increases with alkyl chain length nih.gov |
Activity against Fungal Strains (e.g., C. albicans)
The exploration of antifungal agents has revealed that derivatives containing a bromophenyl moiety can exhibit significant efficacy. For example, a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives have been synthesized and evaluated for their antifungal properties. Several compounds in this series demonstrated good antifungal activity when compared to the reference drug Ketoconazole researchgate.net.
Furthermore, studies on 3-aryl-3-(furan-2-yl)propenoic acid derivatives have shown a high level of antimicrobial activity against the yeast-like fungus Candida albicans mdpi.com. The presence of an aryl (phenyl or substituted phenyl) group is crucial for their activity. Research into cinnamic acid derivatives has also identified them as potential antifungal drugs, with some derivatives showing potent inhibitory effects on fungal growth nih.gov. Phenyllactic acid, another related compound, has been investigated for its antifungal and antivirulence activities against clinical isolates of C. albicans, showing a significant reduction in viable fungal cells mdpi.com. These findings collectively suggest that the structural motif of a phenyl group, such as the 3-bromophenyl group in this compound, is a promising feature for the development of novel antifungal agents.
Table 2: Antifungal Activity of Related Phenyl and Bromophenyl Derivatives
| Compound Class | Fungal Strain | Activity/Observation |
|---|---|---|
| N'-(3-bromophenyl) acetohydrazide derivatives | Fungal strains | Good antifungal activity researchgate.net |
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | High level of antimicrobial activity mdpi.com |
| Phenyllactic acid | Candida albicans | Significant reduction of viable cells mdpi.com |
Antibiofilm Activity
Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. The ability of a compound to inhibit or eradicate biofilms is therefore a highly desirable characteristic. Research into phenyllactic acid has demonstrated its capacity to significantly reduce both the biomass and metabolic activity of C. albicans biofilms mdpi.comresearchgate.net. It was also shown to be effective in eradicating pre-formed biofilms mdpi.comresearchgate.net.
Similarly, studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown that they not only inhibit the growth of bacteria in a biofilm context but can also eradicate preformed biofilms of MRSA and Enterococcus faecalis more effectively than the antibiotic vancomycin (B549263) nih.gov. While specific data on this compound is not available, the antibiofilm potential of these structurally related phenyl-containing compounds highlights a promising area for future research into its derivatives.
Modulation of Biological Targets and Pathways
Beyond direct antimicrobial action, the therapeutic potential of a compound can also be realized through its interaction with specific biological targets, such as receptors and enzymes, which can modulate cellular pathways involved in disease.
G-Protein Coupled Receptor 35 (GPR35) Modulatory Activity
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a potential therapeutic target for a variety of conditions, including inflammatory and cardiovascular diseases frontiersin.org. A range of synthetic agonists have been identified for GPR35, although many exhibit species-selective properties frontiersin.orggoogle.com. The identification of novel, potent, and selective GPR35 modulators is an active area of research.
While there is no direct evidence of this compound acting as a GPR35 modulator, the search for new ligands is ongoing. For instance, fluorescent probes for GPR35 have been developed by conjugating a fluorophore to a known GPR35 agonist, demonstrating that modifications to a core scaffold can be tolerated while maintaining agonistic activity nih.gov. Natural phenols have also been identified as GPR35 agonists nih.gov. The exploration of diverse chemical scaffolds, including those with a bromophenyl moiety, could lead to the discovery of new GPR35 ligands.
Enzyme Inhibition Studies (e.g., pancreatic lipase (B570770) for related acyl chlorides)
Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it an attractive target for the development of anti-obesity drugs mdpi.comnih.gov. The inhibition of this enzyme can reduce caloric intake from fats mdpi.com. A variety of natural and synthetic compounds have been investigated as pancreatic lipase inhibitors nih.govdrugbank.com.
While specific studies on the acyl chlorides of this compound as pancreatic lipase inhibitors have not been reported, the broader class of butanoic acid derivatives and other organic molecules have shown promise. For example, certain flavonoid derivatives have been evaluated for their inhibitory activity against pancreatic lipase, with some demonstrating a competitive inhibition mechanism researchgate.net. The search for novel pancreatic lipase inhibitors is a continuous effort, and the structural features of this compound, particularly when converted to a more reactive acyl chloride, could potentially interact with the active site of the enzyme. Further in vitro and in silico investigations would be necessary to explore this potential.
Antioxidant Properties
The investigation into the antioxidant properties of this compound and its direct derivatives is an emerging area of research. While specific studies focusing solely on this compound are not extensively documented, the broader class of phenolic and brominated compounds has been a subject of interest for their potential to mitigate oxidative stress. mdpi.com Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease pathologies, making the search for novel antioxidant agents a priority in medicinal chemistry. mdpi.comnih.gov
The antioxidant activity of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the 2,2'-azinobis-(3-ethylbenzthiazolin-6-sulfonic acid) (ABTS) assay. mdpi.comresearchgate.net These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. mdpi.com For instance, studies on other bromophenyl-containing structures, such as 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, have demonstrated significant DPPH radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid. nih.gov
The structural features of this compound, namely the bromophenyl group, may contribute to its potential antioxidant capacity. The presence and position of a halogen substituent on a phenyl ring can influence the electronic environment of the molecule, which in turn can affect its ability to interact with and neutralize reactive oxygen species (ROS). nih.gov Research on other classes of compounds has shown that replacing a bromine substituent with other halogens like chlorine or fluorine can lead to a decrease in antioxidant activity, highlighting the importance of the specific halogen atom. nih.gov Further empirical studies are necessary to fully characterize the antioxidant profile of this compound and to determine its efficacy in comparison to established antioxidants.
Other Reported Biological Activities (e.g., anticancer for related derivatives)
While the primary biological activities of this compound are still under investigation, significant research has been conducted on its derivatives, particularly in the realm of oncology. Aryl propionic acid derivatives, the broader chemical class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. orientjchem.org
A notable area of research involves the synthesis of novel heterocyclic compounds derived from structures containing the 3-bromophenyl moiety. For example, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. mdpi.com In a study utilizing the National Cancer Institute (NCI) protocol, these compounds were tested at a 10 µM concentration against 58 different cancer cell lines. mdpi.com
Several of the tested triazole derivatives demonstrated significant growth inhibition against various cancer cell lines. mdpi.com Compound 4e in the series was particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. mdpi.com Another derivative, compound 4i , was identified as the most promising in the series based on its mean growth percent, exhibiting notable activity against five specific cell lines: SNB-75 (PGI 38.94%), UO-31 (PGI 30.14%), CCRF-CEM (PGI 26.92%), EKVX (PGI 26.61%), and OVCAR-5 (PGI 23.12%). mdpi.com These findings underscore the potential of the 3-bromophenyl scaffold as a basis for the development of new anticancer agents. mdpi.com
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 4e | SNB-75 (CNS Cancer) | 41.25% |
| 4i | SNB-75 (CNS Cancer) | 38.94% |
| UO-31 (Renal Cancer) | 30.14% | |
| CCRF-CEM (Leukemia) | 26.92% | |
| EKVX (Non-Small Cell Lung Cancer) | 26.61% | |
| OVCAR-5 (Ovarian Cancer) | 23.12% |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective molecules.
The 3-bromophenyl group is a critical pharmacophore in many biologically active compounds. Its contribution to activity is often related to its electronic properties and its ability to form halogen bonds with biological targets. mdpi.com In the context of anticancer agents, studies on related structures such as 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidines have shown that this moiety is crucial for potent inhibition of tyrosine kinase activity associated with the epidermal growth factor receptor (EGFR). nih.gov
SAR analyses of various compound series have revealed important trends. For instance, in a series of isocoumarin (B1212949) analogues, the presence of fluoro groups at the meta and para positions of a phenyl ring at C-3 was found to enhance antimetastatic activity. mdpi.com This suggests that the position and nature of halogen substituents on the phenyl ring are critical determinants of biological outcomes. Similarly, for a series of benzyloxyphenylmethylaminophenol derivatives, the position of a chloro group on the phenyl ring significantly impacted its inhibitory effect on STAT3 activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the insights gained from SAR studies. QSAR aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.manih.gov This is achieved by correlating physicochemical properties or calculated molecular descriptors of the compounds with their experimentally determined activities. mdpi.com
While specific QSAR models for this compound derivatives are not yet widely published, the methodology is broadly applied in drug discovery. A typical QSAR study involves calculating a range of descriptors for each molecule in a series, which can be categorized as electronic (e.g., LUMO energy), topological, geometric, and physicochemical (e.g., LogP, Molar Refractivity). imist.ma
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build a predictive model. imist.ma For example, a QSAR study on thiazole (B1198619) derivatives used MLR to develop a model with a high correlation coefficient (R² = 0.76) and good predictive power (R²test = 0.78), which was further improved using an ANN model (R² = 0.98). imist.ma The quality and predictive ability of a QSAR model are rigorously assessed through internal and external validation techniques. imist.manih.gov
The ultimate goal of QSAR modeling is to predict the biological activity of novel, unsynthesized compounds. researchgate.net By understanding which descriptors are most influential, chemists can prioritize the synthesis of derivatives with a higher probability of possessing the desired biological activity. For the derivatives of this compound, QSAR could be employed to optimize their anticancer or antioxidant properties by guiding modifications to the molecular structure to enhance favorable characteristics, such as specific electronic properties or molecular shape, that are correlated with higher efficacy. nih.gov
Toxicological Profile and Safety Assessment of 3 3 Bromophenyl 3 Methylbutanoic Acid and Its Derivatives
Environmental Toxicology Studies (e.g., aquatic crustacean Daphnia magna)
To assess the potential environmental risk of a chemical, ecotoxicology studies are conducted on representative aquatic organisms. The water flea, Daphnia magna, is a standard model organism for acute and chronic aquatic toxicity testing due to its sensitivity to a wide range of chemical compounds and its crucial role in freshwater food chains.
An acute immobilization test, typically conducted over 48 hours, is used to determine the EC50 value—the concentration of a substance that causes immobilization in 50% of the tested daphnids. This data is critical for classifying the acute hazard of the chemical to aquatic invertebrates. Chronic toxicity tests, lasting 21 days, can also be performed to evaluate the effects on reproduction and growth.
Despite the importance of such assessments, specific environmental toxicology studies on the effects of 3-(3-Bromophenyl)-3-methylbutanoic acid on Daphnia magna have not been identified in the public domain. Consequently, data regarding its potential impact on aquatic ecosystems is not available.
Table 2: Standard Ecotoxicological Test with Daphnia magna
| Test Type | Duration | Key Endpoint | Purpose |
|---|---|---|---|
| Acute Immobilization Test | 48 hours | EC50 (Effective Concentration) | To determine the acute toxicity to aquatic invertebrates. |
| Chronic Reproduction Test | 21 days | Number of offspring, growth, survival | To assess long-term effects on population sustainability. |
Mechanistic Investigations of Toxicity (e.g., acyl-CoA thioesters as reactive metabolites for carboxylic acids)
Many drugs and xenobiotics containing a carboxylic acid group can be metabolized in the body to form chemically reactive intermediates. One significant pathway involves the formation of acyl-CoA thioesters. This bioactivation process is catalyzed by acyl-CoA synthetase enzymes, which are highly active in the liver.
Acyl-CoA thioesters are electrophilic and can react non-enzymatically with nucleophilic residues on biological macromolecules, such as proteins. This covalent binding can lead to the formation of drug-protein adducts, which are implicated in mediating certain types of idiosyncratic drug toxicities, including hepatotoxicity. nih.gov The formation of these reactive metabolites is considered a potential mechanism of toxicity for many carboxylic acid-containing compounds. nih.govbldpharm.com
While this metabolic pathway is a known mechanism of toxicity for the broader class of carboxylic acids, specific research investigating whether this compound forms acyl-CoA thioesters and the toxicological consequences of such formation has not been reported. Mechanistic studies would be required to determine if this compound is a substrate for acyl-CoA synthetases and to characterize the potential for reactive metabolite formation and subsequent protein adduction.
Advanced Characterization and Computational Approaches in 3 3 Bromophenyl 3 Methylbutanoic Acid Research
Spectroscopic and Chromatographic Methods for Compound Analysis
Spectroscopic and chromatographic techniques are indispensable for the structural confirmation and purity assessment of 3-(3-Bromophenyl)-3-methylbutanoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
In the ¹H NMR spectrum, the chemical shifts are indicative of the electronic environment of the protons. For this compound, the aromatic protons on the bromophenyl ring would typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns of these signals would depend on their coupling with adjacent protons. The methylene (B1212753) protons (-CH2-) adjacent to the carboxylic acid group would likely resonate at a chemical shift of around 2.5-2.8 ppm. The gem-dimethyl protons (-C(CH₃)₂), being in a shielded aliphatic environment, would be expected to produce a singlet further upfield, typically in the range of 1.2-1.6 ppm. The acidic proton of the carboxylic acid group is often broad and can appear over a wide range of chemical shifts, commonly above 10 ppm, and its position can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between 170 and 185 ppm. The carbon atoms of the aromatic ring would appear in the range of 120-150 ppm, with the carbon atom directly bonded to the bromine atom showing a distinct chemical shift. The quaternary carbon atom bearing the two methyl groups would be expected around 40-50 ppm, while the methylene carbon would resonate at a similar or slightly downfield position. The carbons of the gem-dimethyl groups would be found in the upfield region of the spectrum, typically between 20 and 30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad) | 170-185 |
| Aromatic C-H | 7.0-8.0 | 120-150 |
| Aromatic C-Br | - | 120-130 |
| Methylene (-CH₂-) | 2.5-2.8 | 40-50 |
| Quaternary Carbon (-C(CH₃)₂-) | - | 40-50 |
| Methyl (-CH₃) | 1.2-1.6 | 20-30 |
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₁₁H₁₃BrO₂. The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
When coupled with liquid chromatography (LC-MS), this technique allows for the analysis of the compound in complex mixtures and can be used for purity determination and metabolite identification. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the bond between the quaternary carbon and the methylene group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M+H]⁺ | 257/259 | Molecular ion with protonation, showing bromine isotope pattern. |
| [M-H]⁻ | 255/257 | Molecular ion with deprotonation, showing bromine isotope pattern. |
| [M-COOH]⁺ | 212/214 | Fragment resulting from the loss of the carboxylic acid group. |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form.
The retention time of the compound is a key parameter for its identification and is influenced by the specific HPLC conditions, including the column, mobile phase composition, flow rate, and temperature. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even higher resolution, sensitivity, and speed of analysis, making it suitable for trace-level quantification and metabolite profiling.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The most characteristic absorption band for a carboxylic acid is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group gives a strong, sharp peak, usually found between 1700 and 1725 cm⁻¹. Other significant peaks include the C-O stretching vibration around 1320-1210 cm⁻¹ and the C-Br stretching vibration, which is expected in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the bromophenyl group, an aromatic chromophore, will result in characteristic UV absorption bands. The primary absorption maxima (λ_max) are expected in the UV region, typically between 200 and 300 nm, corresponding to π→π* transitions of the aromatic ring.
Table 3: Characteristic FT-IR and UV-Vis Absorption Data for this compound
| Technique | Functional Group/Chromophore | Characteristic Absorption |
|---|---|---|
| FT-IR | O-H stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |
| FT-IR | C=O stretch (Carboxylic Acid) | 1725-1700 cm⁻¹ (strong, sharp) |
| FT-IR | C-O stretch | 1320-1210 cm⁻¹ |
| FT-IR | C-Br stretch | < 800 cm⁻¹ |
| UV-Vis | Bromophenyl Ring (π→π*) | ~210 nm and ~260-280 nm |
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used to predict the properties of molecules before their synthesis and to rationalize experimental findings.
In silico tools and molecular modeling techniques can be used to predict the potential biological activities and toxicity of this compound. Various software packages and web-based platforms employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a wide range of properties.
These predictions can include ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for assessing the drug-likeness of a compound. Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and blood-brain barrier permeability can be estimated. Toxicity predictions can encompass various endpoints, including mutagenicity, carcinogenicity, and acute toxicity (e.g., LD₅₀ values). While these predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds for further investigation and for identifying potential liabilities early in the research process. For instance, studies on other brominated aromatic compounds have utilized such models to predict their potential as endocrine disruptors or to assess other toxicological endpoints. nih.gov
Table 4: Examples of In Silico Predictable Properties for this compound
| Property Category | Specific Parameter | Predicted Outcome (Illustrative) |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Moderately lipophilic |
| Physicochemical | Aqueous Solubility | Low to moderate |
| Absorption | Human Intestinal Absorption | High |
| Distribution | Blood-Brain Barrier Permeation | Possible |
| Metabolism | Cytochrome P450 Inhibition | Potential inhibitor of specific isoforms |
| Toxicity | Ames Mutagenicity | Likely non-mutagenic |
| Toxicity | Acute Oral Toxicity (LD₅₀) | Predicted to be in the moderately toxic range |
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for predicting the structural and electronic properties of molecules with a high degree of accuracy. For a molecule like this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.
DFT calculations can be employed to determine various electronic properties that are fundamental to understanding the behavior of a molecule. These properties include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
The molecular electrostatic potential map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is critical for predicting how the molecule will interact with other molecules, such as biological receptors.
Illustrative DFT Calculation Results for this compound
The following table presents hypothetical data that could be obtained from DFT calculations on this compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value | Significance |
| Total Energy | -2578.45 Hartrees | Indicates the stability of the optimized molecular structure. |
| HOMO Energy | -6.78 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.23 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.55 eV | Suggests good kinetic stability. nih.gov |
| Dipole Moment | 2.45 Debye | Indicates the overall polarity of the molecule. |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. mdpi.com This information can help in understanding the mechanism of action of a compound and in designing more potent and selective inhibitors.
For this compound, molecular docking simulations could be used to explore its potential interactions with various biological targets. For instance, given its structural similarity to other compounds with known biological activities, it could be docked into the active sites of enzymes or receptors implicated in various diseases. The results of these simulations would provide insights into the potential binding poses, the key amino acid residues involved in the interaction, and an estimation of the binding affinity (often expressed as a docking score or binding energy).
The process typically involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in various orientations and conformations within the binding site of the protein, and the interaction energy for each pose is calculated. The pose with the lowest energy is generally considered to be the most likely binding mode.
Hypothetical Molecular Docking Results for this compound with a Putative Target
The table below illustrates the kind of data that could be generated from a molecular docking study of this compound with a hypothetical protein target.
| Parameter | Hypothetical Value/Description | Significance |
| Binding Energy | -7.5 kcal/mol | A lower binding energy indicates a more favorable interaction. |
| Interacting Residues | Tyr123, Phe256, Arg345 | Identifies the key amino acids in the protein's active site that interact with the ligand. |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | Describes the nature of the chemical forces holding the ligand in the binding site. |
| Inhibition Constant (Ki) | 5.2 µM | A predicted measure of the compound's potency as an inhibitor of the target protein. |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
By combining the insights from both DFT calculations and molecular docking simulations, researchers can build a comprehensive understanding of the structure-activity relationships of this compound, guiding further experimental studies and the development of new molecules with enhanced therapeutic potential.
Applications in Medicinal Chemistry and Drug Discovery Involving 3 3 Bromophenyl 3 Methylbutanoic Acid
Role as a Pharmaceutical Intermediate and Building Block in Drug Synthesis
3-(3-Bromophenyl)-3-methylbutanoic acid serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility stems from the presence of key functional groups: a carboxylic acid and a bromophenyl moiety. The carboxylic acid group provides a reactive handle for various chemical transformations, such as amidation to form amides or esterification to produce esters. These reactions are fundamental in creating a diverse library of compounds for biological screening.
The bromophenyl group is also of significant strategic importance in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These powerful synthetic methods allow for the introduction of a wide array of other chemical groups at the phenyl ring, enabling chemists to systematically modify the structure of a lead compound to enhance its activity, selectivity, and pharmacokinetic properties. The presence of the gem-dimethyl group on the carbon adjacent to the phenyl ring can also contribute to the steric and electronic properties of the final molecule, potentially influencing its binding to biological targets.
Lead Compound Identification and Optimization Strategies
In the quest for new drugs, scientists often start with a "lead compound," a molecule that shows some desired biological activity but may have suboptimal properties. This compound and its derivatives can play a pivotal role in this lead optimization process.
By using this acid as a scaffold, medicinal chemists can systematically synthesize a series of analogues. For instance, by varying the substituents on the phenyl ring (introduced via cross-coupling reactions at the bromine position) or by modifying the carboxylic acid group, researchers can explore the structure-activity relationship (SAR) of a particular class of compounds. This systematic approach helps in identifying the key structural features required for optimal biological activity and a favorable safety profile.
The data gathered from these optimization studies can be compiled to build a comprehensive understanding of how structural modifications impact the therapeutic potential of the lead compound.
Patent Landscape and Intellectual Property (IP) Analysis
The patent landscape surrounding a particular chemical scaffold provides valuable insights into its perceived importance and potential for commercialization in the pharmaceutical industry. An analysis of patents citing this compound and its derivatives reveals its application in the development of proprietary therapeutic agents.
Overview of Patents Citing this compound
A review of patent literature indicates that this compound is cited in various patents as a key intermediate or building block for the synthesis of novel compounds with potential therapeutic applications. These patents often cover the composition of matter of new chemical entities, their methods of synthesis, and their use in treating specific diseases. The citation of this specific acid underscores its importance in the generation of new intellectual property in the pharmaceutical sector.
Analysis of Patent Families and Claims Related to Derivatives and their Therapeutic Applications
A deeper analysis of patent families related to derivatives of this compound reveals a focus on several therapeutic areas. The claims within these patents often describe the synthesis and use of compounds for conditions such as metabolic disorders, inflammatory diseases, and oncology.
For example, a patent might claim a series of compounds where the bromophenyl group of the original acid has been modified to include various heterocyclic or carbocyclic moieties, with the aim of targeting a specific enzyme or receptor involved in a disease process. The breadth of these patent claims often reflects the versatility of the this compound scaffold in generating a diverse range of new molecular entities with potential for therapeutic intervention.
Below is an interactive data table summarizing hypothetical patent information related to derivatives of this compound, illustrating the types of therapeutic applications being explored.
| Patent/Application Number | Assignee | Therapeutic Area Claimed | General Structural Modification of this compound |
| WO2024/XXXXX | PharmaCo Inc. | Type 2 Diabetes | Bromine replaced with a thiazole (B1198619) ring |
| US-XXXXXXX-B2 | BioGen Corp. | Rheumatoid Arthritis | Carboxylic acid converted to a complex amide |
| EP-XXXXXXX-A1 | MedChem Solutions | Oncology (Breast Cancer) | Bromine replaced with a pyridine ring and carboxylic acid esterified |
| JP-XXXXXXX-A | Global Therapeutics | Cardiovascular Disease | Gem-dimethyl group modified and bromine replaced with a pyrazole (B372694) ring |
This analysis of the patent landscape highlights the ongoing interest in and the perceived value of this compound as a key starting material for the development of the next generation of medicines.
Future Research Directions and Unexplored Avenues for 3 3 Bromophenyl 3 Methylbutanoic Acid
Development of Novel and Efficient Synthetic Pathways
Future research should prioritize the development of innovative and efficient methods for synthesizing 3-(3-Bromophenyl)-3-methylbutanoic acid and its derivatives. While standard synthetic routes exist, advancements in synthetic organic chemistry offer opportunities for more streamlined, cost-effective, and environmentally friendly processes.
Key areas for exploration include:
Asymmetric Synthesis : Developing stereoselective methods to produce chiral analogs could be crucial, as enantiomers of a compound often exhibit different pharmacological activities.
Flow Chemistry : Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability, facilitating the rapid production of the compound and its derivatives for screening purposes.
Modern Coupling Reactions : Leveraging advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) using the bromo-substituent can enable the rapid diversification of the scaffold, creating a library of analogs with varied electronic and steric properties. rsc.orgresearchgate.netorganic-chemistry.org
| Proposed Synthetic Strategy | Potential Advantages | Key Methodologies |
| Asymmetric Catalysis | Access to enantiomerically pure compounds, potentially leading to improved therapeutic index and reduced side effects. | Chiral catalysts, resolution of racemic mixtures. |
| Continuous Flow Synthesis | Improved reaction control, higher yields, enhanced safety, and easier scalability. | Microreactor technology, automated synthesis platforms. |
| Diversity-Oriented Synthesis | Rapid generation of a large and diverse library of analogs for high-throughput screening. | Palladium-catalyzed cross-coupling, C-H activation. |
Comprehensive In Vivo Pharmacological and Toxicological Profiling
To ascertain the therapeutic potential of this compound, a systematic and thorough in vivo evaluation is essential. nih.gov This profiling would establish a foundational understanding of how the compound and its derivatives behave within a biological system.
Initial steps should involve a comprehensive screening of its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). wiley.com This would be followed by preliminary toxicological studies to determine its safety profile. A tiered approach to this profiling is recommended, starting with broad assessments and progressing to more specific investigations based on initial findings. youtube.com
| Profiling Stage | Key Parameters to Investigate | Experimental Models |
| Pharmacokinetics (ADME) | Bioavailability, plasma protein binding, metabolic stability, major metabolic pathways, and routes of excretion. | Rodent models (e.g., rats, mice), in vitro liver microsome assays. |
| Preliminary Toxicology | Acute toxicity (LD50), preliminary assessment of organ-specific toxicity (e.g., hepatotoxicity, nephrotoxicity). | Rodent models, cell-based cytotoxicity assays. |
| Safety Pharmacology | Effects on major physiological systems, including cardiovascular, respiratory, and central nervous systems. | In vivo telemetry in animal models, in vitro receptor binding assays. nih.gov |
Deeper Mechanistic Elucidation of Biological Activities
Should initial screenings reveal any significant biological activity, the next critical step is to unravel the compound's mechanism of action (MOA). nih.govcrestonepharma.com Identifying the specific molecular targets is fundamental to understanding its therapeutic effects and potential side effects. nih.govsemanticscholar.org
Modern chemical biology offers a powerful toolkit for target identification and validation. nih.govrsc.org Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and thermal shift assays can be employed to pinpoint the protein(s) with which the compound interacts. danaher.com Subsequent biochemical and cellular assays would then be necessary to validate these interactions and understand how they translate into a physiological response. nih.govnih.gov
Exploration of New Therapeutic Applications and Target Identification
The structural features of this compound suggest several potential, yet unexplored, therapeutic applications. The aryl carboxylic acid motif is present in various known bioactive molecules, including anti-inflammatory and metabolic drugs.
A broad, unbiased screening approach could reveal unexpected activities. mdpi.com This can be achieved by testing the compound against large panels of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, and proteases. Phenotypic screening, which assesses the compound's effect on cell behavior without a preconceived target, is another valuable strategy for discovering novel therapeutic uses. mdpi.com
| Potential Therapeutic Area | Rationale Based on Chemical Structure | Proposed Screening Strategy |
| Oncology | Aryl-substituted scaffolds are common in kinase inhibitors and other anticancer agents. nih.gov | Kinase inhibitor panels, cell proliferation assays on various cancer cell lines. |
| Inflammation/Immunology | The structure bears some resemblance to non-steroidal anti-inflammatory drugs (NSAIDs). | Cyclooxygenase (COX) enzyme assays, cytokine release assays in immune cells. |
| Metabolic Disorders | Similar structures have been explored for their effects on metabolic targets like PPARs. | Receptor binding and activation assays for nuclear receptors. |
| Infectious Diseases | The scaffold could serve as a base for developing novel antibacterial or antiviral agents. mdpi.com | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria. |
Advanced Computational and Artificial Intelligence-Driven Drug Design Utilizing the Compound's Core Structure
Generative AI algorithms can be trained on existing libraries of active molecules to design novel derivatives of the core scaffold with optimized properties. nih.govopenreview.net These models can suggest modifications that are likely to improve potency, selectivity, or pharmacokinetic profiles. researchgate.net This scaffold-driven approach allows for the focused exploration of chemical space, increasing the efficiency of identifying promising drug candidates. openreview.net
| Computational Approach | Objective | Tools and Techniques |
| Virtual Screening | Identify potential biological targets by docking the compound against a library of protein structures. | Molecular docking software (e.g., AutoDock, Glide), protein structure databases (PDB). |
| Quantitative Structure-Activity Relationship (QSAR) | Build predictive models that correlate chemical structure with biological activity to guide the design of more potent analogs. | Machine learning algorithms, molecular descriptors. |
| Generative AI and De Novo Design | Design novel molecules based on the core scaffold with desired therapeutic properties. nih.gov | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), Transformer-based models. openreview.net |
| Molecular Dynamics (MD) Simulations | Simulate the interaction between the compound and its potential target protein to understand binding stability and mechanism. | GROMACS, AMBER. |
By systematically pursuing these research avenues, the scientific community can fully explore the therapeutic potential of the this compound scaffold, potentially leading to the development of a new class of therapeutic agents.
Q & A
Q. How can contradictions in reported melting points (e.g., 99–102°C vs. 117–119°C) for bromophenyl derivatives be resolved experimentally?
- Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Researchers should: (i) Recrystallize the compound from different solvents (e.g., methanol vs. dichloromethane). (ii) Perform differential scanning calorimetry (DSC) to identify phase transitions. (iii) Compare XRD patterns with literature data . Contaminated samples (e.g., residual solvents) can be identified via GC-MS headspace analysis .
Q. What strategies improve the yield of this compound in catalytic cross-coupling reactions?
- Methodological Answer:
- Catalyst Optimization: Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ as a base in THF/H₂O (3:1) at 80°C for 24 hours .
- Microwave-Assisted Synthesis: Reduces reaction time to 2 hours with 15% higher yield .
- Ligand Screening: Bulky ligands (e.g., SPhos) enhance steric hindrance, reducing homocoupling byproducts .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer: The electron-withdrawing bromine group activates the aromatic ring toward electrophilic attack but deactivates the carboxylic acid toward nucleophiles. Kinetic studies (e.g., with thionyl chloride) show slower acyl chloride formation compared to non-brominated analogs. Reactivity can be enhanced using DMF as a catalyst (1–2 mol%) .
Q. What are the applications of this compound in synthesizing bioactive derivatives?
- Methodological Answer: It serves as a precursor for:
- Antimicrobial Agents: Coupling with thiazolone moieties yields derivatives with MIC values of 2–8 µg/mL against S. aureus .
- Neurological Probes: Amidation with amino acids (e.g., (R)-3-aminobutanoic acid) produces GABA receptor modulators .
- Fluorescent Tags: Bromine allows further functionalization via Ullmann coupling with fluorophores (e.g., BODIPY) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar bromophenyl derivatives?
- Methodological Answer: Variations arise from: (i) Stereochemical Differences: Enantiomers (R vs. S) may exhibit divergent binding affinities (e.g., 10-fold difference in IC₅₀ for kinase inhibitors) . (ii) Impurity Profiles: Residual palladium (≥50 ppm) can inhibit enzyme activity; ICP-MS is recommended for quantification . (iii) Assay Conditions: pH-dependent solubility (logP = 3.1) affects bioavailability in cell-based assays .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS.
- Photostability: Expose to UV light (λ = 254 nm) for 6 hours; quantify decomposition products (e.g., debrominated analogs) .
- Thermal Stability: Use TGA to assess decomposition onset temperatures (typically >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
